molecular formula C21H15N3O3 B14234709 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid

2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid

Cat. No.: B14234709
M. Wt: 357.4 g/mol
InChI Key: YSMVBYOGPSVRNF-UHFFFAOYSA-N
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Description

2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused to a phenyl ring, and a benzoic acid group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials such as 2-aminopyridines and arylglyoxals. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The imidazo[1,2-a]pyridine moiety is known to interact with γ-aminobutyric acid receptors, which can result in sedative or anxiolytic effects . Additionally, it may inhibit key enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C21H15N3O3/c25-20(16-8-1-2-9-17(16)21(26)27)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25)(H,26,27)

InChI Key

YSMVBYOGPSVRNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)C(=O)O

Origin of Product

United States

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